9-Fluoro-9-(2-methylphenyl)-9H-fluorene

Description

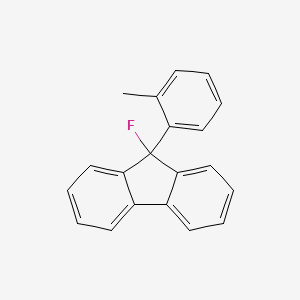

Structure

2D Structure

3D Structure

Properties

CAS No. |

88172-56-9 |

|---|---|

Molecular Formula |

C20H15F |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

9-fluoro-9-(2-methylphenyl)fluorene |

InChI |

InChI=1S/C20H15F/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13H,1H3 |

InChI Key |

RCGUOAXLAICETF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)F |

Origin of Product |

United States |

Synthetic Methodologies for 9 Fluoro 9 2 Methylphenyl 9h Fluorene

Strategic Precursor Synthesis and Functionalization for the Fluorene (B118485) Core

The foundational step in the synthesis of the target molecule is the formation of a key precursor, 9-(2-methylphenyl)-9H-fluoren-9-ol. This is achieved through the strategic construction of the fluorene scaffold followed by the precise introduction of the 2-methylphenyl group at the C9 position.

Synthesis of Key Intermediates for Fluorene Scaffold Construction

The primary starting material for the synthesis is typically 9-fluorenone (B1672902), a commercially available ketone. The fluorene scaffold itself can be synthesized through various methods, although for the purpose of obtaining 9-Fluoro-9-(2-methylphenyl)-9H-fluorene, the use of pre-existing 9-fluorenone is the most direct route. The synthesis of 9-fluorenone from fluorene can be achieved through aerobic oxidation under basic conditions, for instance, using potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF), which provides high yields and purity. rsc.orgnih.gov

Regioselective Introduction of the 2-Methylphenyl Moiety

The regioselective introduction of the 2-methylphenyl group at the C9 position of 9-fluorenone is most effectively accomplished via a Grignard reaction. organic-chemistry.org This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of the ketone.

The specific Grignard reagent required is 2-methylphenylmagnesium bromide, which is prepared by reacting 2-bromotoluene (B146081) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The formation of the Grignard reagent is a critical step and can be initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. iastate.eduyoutube.com

Once the 2-methylphenylmagnesium bromide is formed, it is reacted with 9-fluorenone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 9-fluorenone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup, typically with a saturated aqueous solution of ammonium (B1175870) chloride, protonates the alkoxide to yield the tertiary alcohol, 9-(2-methylphenyl)-9H-fluoren-9-ol.

It is important to note that the ortho-methyl group on the phenyl ring can introduce steric hindrance, which may affect the rate and yield of the Grignard addition. acs.org Optimization of reaction conditions, such as temperature and reaction time, may be necessary to maximize the yield of the desired tertiary alcohol. While Grignard reactions with sterically hindered ketones can sometimes lead to side products from enolization or reduction, the primary reaction pathway for 9-fluorenone is the 1,2-addition to the carbonyl group. organic-chemistry.org

Table 1: Synthesis of 9-(2-methylphenyl)-9H-fluoren-9-ol via Grignard Reaction

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| 9-Fluorenone | 2-Bromotoluene | Magnesium | Anhydrous Ether/THF | 9-(2-methylphenyl)-9H-fluoren-9-ol |

Advanced Fluorination Techniques Employed in the Synthesis of this compound at C9

The conversion of the precursor, 9-(2-methylphenyl)-9H-fluoren-9-ol, to the final product, this compound, involves the substitution of the hydroxyl group at the C9 position with a fluorine atom. This dehydroxylative fluorination of a tertiary alcohol is a challenging transformation that requires specialized fluorinating agents.

Nucleophilic Fluorination Approaches Utilizing Various Fluoride (B91410) Sources

Nucleophilic fluorination is a common strategy for introducing fluorine into organic molecules. For the dehydroxylative fluorination of tertiary alcohols, several reagents are available, with varying degrees of efficacy and handling requirements.

One of the most widely used reagents for this transformation is diethylaminosulfur trifluoride (DAST). sci-hub.secommonorganicchemistry.com DAST reacts with the tertiary alcohol to form an intermediate alkoxy-sulfur difluoride, which then undergoes nucleophilic substitution by a fluoride ion, typically with inversion of configuration if a chiral center is present. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) at low temperatures to control reactivity and minimize side reactions. commonorganicchemistry.com However, DAST is known to be thermally unstable and can decompose exothermically, requiring careful handling. sci-hub.se

A more thermally stable alternative to DAST is bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor®. commonorganicchemistry.com It exhibits similar reactivity to DAST but with an improved safety profile. Both DAST and Deoxo-Fluor® are effective for the fluorination of tertiary alcohols, though the steric hindrance from the ortho-methylphenyl group in the substrate may necessitate optimized reaction conditions, such as elevated temperatures or longer reaction times, to achieve a good yield.

More recent advancements in nucleophilic fluorination have led to the development of other reagent systems. For instance, PhenoFluor™ has been shown to be effective for the deoxyfluorination of various alcohols, although its selectivity for tertiary alcohols can be limited in the presence of other hydroxyl groups. nih.gov

Table 2: Nucleophilic Fluorinating Reagents for Tertiary Alcohols

| Reagent | Chemical Name | Key Characteristics |

|---|---|---|

| DAST | Diethylaminosulfur trifluoride | Widely used, effective but thermally unstable. sci-hub.secommonorganicchemistry.com |

| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable alternative to DAST. commonorganicchemistry.com |

| PhenoFluor™ | N,N'-(Chloromethylene)diphenoxy-N,N,N',N'-tetraethylformamidinium chloride | Better safety profile, but may have selectivity limitations. nih.gov |

Electrophilic Fluorination Methodologies with N-Fluorinated Reagents

While nucleophilic fluorination is a primary route, electrophilic fluorination can also be considered, though it is less common for the direct conversion of tertiary alcohols. Electrophilic fluorination typically involves the reaction of a carbanion or another nucleophilic carbon species with a source of "electrophilic fluorine" (F+). sigmaaldrich.com

A more direct, albeit innovative, approach involves the use of electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in combination with an activating system for the tertiary alcohol. sigmaaldrich.comwikipedia.org Recent studies have shown that tertiary alcohols can be efficiently fluorinated using Selectfluor® by activating the hydroxyl group with a phosphine-based system, such as Ph2PCH2CH2PPh2/ICH2CH2I. cas.cnorganic-chemistry.org This method proceeds rapidly at room temperature and has shown good yields for a range of tertiary alcohols, including those with steric bulk. cas.cn The reaction is believed to proceed through an in situ formation of a tertiary alkyl iodide or bromide, which is then fluorinated by Selectfluor®. cas.cn

Table 3: Electrophilic Fluorination Approach for Tertiary Alcohols

| Fluorinating Agent | Activating System | Key Features |

|---|---|---|

| Selectfluor® | Ph2PCH2CH2PPh2/ICH2CH2I | Rapid reaction at room temperature, good yields for sterically hindered alcohols. cas.cnorganic-chemistry.org |

Optimization of Synthetic Pathways and Yield Enhancement Strategies

To ensure an efficient and high-yielding synthesis of this compound, optimization of each synthetic step is crucial.

For the Grignard reaction, several factors can be fine-tuned to enhance the yield of the 9-(2-methylphenyl)-9H-fluoren-9-ol precursor. The purity and activation of the magnesium are critical for the successful formation of the Grignard reagent. The reaction is highly sensitive to moisture and air, so anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) are essential. The choice of solvent can also influence the reaction; THF is often preferred over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent. The stoichiometry of the reactants should be carefully controlled; typically, a slight excess of the Grignard reagent is used to ensure complete consumption of the 9-fluorenone. iastate.edu Continuous flow processes have also been shown to significantly improve yields and reduce waste in the synthesis of 9-aryl-fluoren-9-ols. rsc.org

In the fluorination step, the choice of reagent and reaction conditions is paramount for maximizing the yield and minimizing side products, such as elimination products (alkenes). When using nucleophilic fluorinating agents like DAST or Deoxo-Fluor®, careful control of the reaction temperature is critical. Starting the reaction at a low temperature (e.g., -78 °C) and slowly warming to room temperature can help to control the reaction rate and prevent decomposition of the reagent and substrate. The steric hindrance of the 2-methylphenyl group might lead to a slower reaction, so extending the reaction time or a modest increase in temperature may be necessary.

For the electrophilic fluorination with Selectfluor®, the stoichiometry of the activating agents and the fluorinating agent needs to be optimized. The addition of a Lewis acid or other additives can sometimes enhance the rate and yield of fluorination. nih.gov The reaction time is also a key parameter, and monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is advisable to determine the optimal endpoint.

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, which allows for the separation of the desired fluorinated compound from any unreacted starting material and byproducts.

Stereochemical Control in the Synthesis of this compound

The key to the asymmetric synthesis of this compound lies in the controlled formation of the tertiary chiral center at the C9 position. This is typically achieved through the enantioselective synthesis of a precursor, 9-(2-methylphenyl)-9H-fluoren-9-ol, followed by a stereospecific dehydroxylative fluorination. The two primary strategies for establishing the stereochemistry of the alcohol intermediate are the use of chiral auxiliaries and asymmetric catalysis.

Application of Chiral Auxiliary Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. For the synthesis of chiral 9-(2-methylphenyl)-9H-fluoren-9-ol, a chiral auxiliary can be attached to either the fluorenone starting material or the 2-methylphenyl nucleophile to direct the C-C bond formation.

One of the most well-established classes of chiral auxiliaries is the oxazolidinones. researchgate.netrsc.org While direct application to fluorenone is not extensively documented in readily available literature, the principle involves attaching the chiral auxiliary to a precursor of the nucleophile or the ketone. For instance, a 2-methylphenyl organometallic reagent could be modified with a chiral ligand derived from an amino alcohol, which then directs the facial selectivity of the addition to fluorenone.

Another approach involves the use of chiral auxiliaries in radical additions. For example, a fluorous oxazolidinone chiral auxiliary has been successfully used in asymmetric free-radical-mediated intermolecular conjugate additions, demonstrating high stereoselectivity. unimi.it This methodology could potentially be adapted for the addition of a 2-methylphenyl radical to a suitable fluorene-based acceptor.

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) of the product. High diastereoselectivity is crucial as it dictates the enantiomeric purity of the final product after the removal of the auxiliary.

Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity |

| Evans Oxazolidinones | Alkylation, Aldol | >95% d.e. |

| Camphorsultam | Michael Addition, Diels-Alder | >90% d.e. |

| Pseudoephedrine | Alkylation | >95% d.e. |

Note: The data in this table represents typical selectivities for these auxiliaries in various reactions and may not be directly representative of the synthesis of 9-(2-methylphenyl)-9H-fluoren-9-ol.

Asymmetric Catalysis in C-C Bond Formation and C-F Introduction

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. researchgate.net This can be applied to both the crucial C-C bond-forming step and the final C-F bond introduction.

Asymmetric Catalysis in C-C Bond Formation:

The enantioselective addition of a 2-methylphenyl nucleophile to fluorenone is a key strategy. This can be achieved using a Grignard reagent (2-methylphenylmagnesium bromide) in the presence of a chiral ligand. Chiral amino alcohols and diamines have been shown to effectively induce asymmetry in the addition of Grignard reagents to ketones. researcher.lifeacs.orgorganic-chemistry.org The chiral ligand coordinates to the magnesium atom, creating a chiral environment that favors the attack on one of the two enantiotopic faces of the fluorenone carbonyl group.

Palladium-catalyzed asymmetric synthesis is another powerful tool. An enantioconvergent protocol for the synthesis of chiral fluorenols has been developed using Pd(II)/chiral norbornene cooperative catalysis, achieving excellent enantioselectivities (90–99% e.e.). nih.govrsc.org This method could be adapted for the synthesis of enantioenriched 9-(2-methylphenyl)-9H-fluoren-9-ol.

Chiral phosphoric acids have also emerged as highly effective catalysts for a variety of asymmetric transformations. rsc.orgbeilstein-journals.orgresearchgate.net They can act as chiral Brønsted acids to activate the electrophile (fluorenone) and control the stereochemical outcome of the nucleophilic addition.

Table 2: Asymmetric Catalytic Systems for the Synthesis of Chiral Alcohols

| Catalytic System | Reaction Type | Typical Enantioselectivity |

| Cu(I) / Chiral Bisphosphine Ligand | Conjugate Addition | >90% e.e. |

| Pd(II) / Chiral Norbornene | Enantioconvergent Arylation | 90-99% e.e. |

| Chiral Phosphoric Acid | Addition to Carbonyls | >90% e.e. |

Note: This table provides examples of catalytic systems and their typical performance in relevant reactions.

Asymmetric Catalysis in C-F Introduction:

The introduction of the fluorine atom is the final and critical step. A stereospecific dehydroxylative fluorination of the enantioenriched 9-(2-methylphenyl)-9H-fluoren-9-ol is required to produce the target compound without loss of optical purity. Reagents such as Selectfluor, in combination with a phosphine and an iodide source, have been shown to effectively fluorinate tertiary alcohols. wikipedia.orgresearchgate.netnih.govuni-giessen.de Importantly, these reactions can proceed with inversion of configuration at the stereocenter, which must be taken into account when designing the synthesis of a specific enantiomer.

While direct catalytic asymmetric fluorination of a C-H bond at the C9 position of 9-(2-methylphenyl)-9H-fluorene is a theoretical possibility, it remains a significant synthetic challenge. However, advancements in C-H functionalization are ongoing. Asymmetric phase-transfer catalysis has been employed for the enantioselective trifluoromethylation of fluorenone, indicating the potential for catalytic stereocontrol in the introduction of fluorine-containing groups at the C9 position. unimi.it

Elucidation of Reaction Mechanisms Involving 9 Fluoro 9 2 Methylphenyl 9h Fluorene

Mechanistic Investigations of C-F Bond Reactivity and Activation at C9

The reactivity of the carbon-fluorine (C-F) bond at the C9 position of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene is central to its chemical behavior. The C-F bond is the strongest single bond in organic chemistry, and its activation typically requires specific conditions. For this tertiary benzylic fluoride (B91410), two primary mechanistic pathways for C-F bond cleavage can be considered: unimolecular nucleophilic substitution (SN1) and, to a lesser extent, bimolecular nucleophilic substitution (SN2).

Given the structure of the molecule, an SN1 mechanism is highly probable. This pathway involves a two-step process:

Formation of a Carbocation Intermediate: The C-F bond heterolytically cleaves, with the highly electronegative fluorine atom departing as a fluoride ion (F⁻). This rate-determining step results in the formation of a tertiary, benzylic carbocation: the 9-(2-methylphenyl)-9H-fluoren-9-yl cation. The stability of this carbocation is a critical factor. It is stabilized by resonance with the two phenyl rings of the fluorene (B118485) moiety and hyperconjugation with the methyl group on the adjacent phenyl ring. masterorganicchemistry.comnih.gov Computational studies on similar carbocations, such as the 9-phenyl-9-fluorenyl cation, have shown significant charge delocalization, which greatly facilitates their formation.

Nucleophilic Attack: A nucleophile can then attack the planar carbocation from either face, leading to a racemic or near-racemic mixture of products if the C9 position is a stereocenter. masterorganicchemistry.com

The feasibility of an SN2 mechanism is significantly lower due to steric hindrance. The bulky fluorene system and the 2-methylphenyl group would impede the backside attack required for an SN2 reaction.

Activation of the C-F bond can be facilitated by Lewis acids or protic solvents that can hydrogen-bond to the fluorine atom, making it a better leaving group. For instance, in the presence of a Lewis acid like aluminum chloride (AlCl₃), a complex can form, weakening the C-F bond and promoting the formation of the carbocation.

Stereoelectronic Effects of Fluorene and Substituents on Reaction Pathways

The stereoelectronic properties of the fluorene backbone and the 2-methylphenyl substituent play a crucial role in dictating the preferred reaction pathways and the stability of intermediates.

The fluorene system is a rigid, planar tricyclic aromatic structure. This planarity enhances the resonance stabilization of a carbocation at the C9 position, as the p-orbitals of the adjacent aromatic rings can effectively overlap with the empty p-orbital of the carbocationic center.

The 2-methylphenyl group at C9 introduces significant stereoelectronic effects:

Steric Effects: The ortho-methyl group imposes considerable steric strain. In the ground state, the 2-methylphenyl ring will be twisted out of the plane of the fluorenyl system to minimize this strain. This has been observed in crystallographic studies of similar 9-arylfluorene derivatives. This steric hindrance further disfavors an SN2 pathway.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect and hyperconjugation. This electronic contribution can further stabilize the adjacent carbocation formed during an SN1 reaction.

Neighboring Group Participation (Anchimeric Assistance): A particularly interesting possibility is the participation of the ortho-methyl group in the departure of the fluoride ion. While less common for a methyl group compared to heteroatoms, the potential for the C-H sigma bond of the methyl group to interact with the developing positive charge at C9 cannot be entirely ruled out, especially in non-polar solvents. However, the most likely form of neighboring group participation for an aryl substituent is through the π-system of the phenyl ring itself, forming a phenonium ion intermediate. This would involve the phenyl ring attacking the C9 center as the fluoride leaves. The presence of the ortho-methyl group could influence the facility of this process through steric and electronic effects.

Exploration of Potential Transformation and Degradation Pathways

The transformation and degradation of this compound are expected to proceed through several pathways, primarily involving oxidation and photodegradation.

Oxidative Degradation: Similar to other polycyclic aromatic hydrocarbons (PAHs), fluorene derivatives are susceptible to oxidation. nih.govresearchgate.net Under strong oxidizing conditions, such as with Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), degradation is likely to be initiated by hydroxylation of the aromatic rings. nih.gov The C9 position, being benzylic, is also a potential site of initial oxidative attack, although the presence of the fluorine and the bulky aryl group may direct oxidation to the fluorene ring system. Complete mineralization to carbon dioxide and water can occur under aggressive oxidative conditions. nih.gov A common intermediate in the oxidation of many 9-substituted fluorenes is the corresponding 9-fluorenone (B1672902) derivative, formed by oxidation of the C9 position. However, the presence of the fluorine atom would likely prevent direct oxidation to a ketone at C9 unless the C-F and C-C bonds are cleaved.

Photodegradation: Fluorene and its derivatives are known to undergo photodegradation upon exposure to UV light. nih.govresearchgate.net The degradation of polyfluorenes often involves the formation of 9-fluorenone moieties, which act as quenching sites for the desired fluorescence. nih.gov For this compound, photodegradation could be initiated by homolytic cleavage of the C-F bond to generate a 9-(2-methylphenyl)-9H-fluoren-9-yl radical and a fluorine radical. The fluorenyl radical could then undergo a variety of reactions, including dimerization, reaction with oxygen to form peroxy radicals, or abstraction of hydrogen atoms from the solvent. The presence of alkyl side chains on fluorene derivatives has been shown to accelerate photodegradation through radical chain processes. nih.gov

Kinetic and Thermodynamic Aspects of Reactions Involving the Fluorene System

While specific kinetic and thermodynamic data for reactions of this compound are unavailable, general principles can be applied to predict its behavior.

Kinetics: The rate of SN1 reactions involving this compound will be primarily determined by the stability of the 9-(2-methylphenyl)-9H-fluoren-9-yl carbocation. The rate law for such a reaction would be first-order, depending only on the concentration of the substrate.

Rate = k[this compound]

The rate constant, k, will be influenced by several factors:

Solvent Polarity: Polar protic solvents (e.g., water, ethanol) will significantly accelerate the reaction by stabilizing the transition state and the resulting carbocation and fluoride ion.

Leaving Group Ability: Fluoride is a relatively poor leaving group compared to other halides. The reaction rate will be slower than for the corresponding chloro, bromo, or iodo derivatives.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate by providing the necessary activation energy for C-F bond cleavage.

The table below provides a qualitative comparison of expected reaction rates under different conditions.

| Condition | Nucleophile | Solvent | Expected Relative Rate |

| 1 | H₂O | H₂O/Acetone | Moderate |

| 2 | CH₃OH | CH₃OH | Moderate |

| 3 | Cl⁻ | Acetonitrile | Slow |

| 4 | H₂O (with AlCl₃) | Dichloromethane (B109758) | Fast |

Advanced Spectroscopic and Structural Investigations of 9 Fluoro 9 2 Methylphenyl 9h Fluorene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure and dynamics of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene in solution. A combination of one-dimensional and two-dimensional techniques allows for unambiguous assignment of proton, carbon, and fluorine signals, and reveals crucial information about connectivity and spatial arrangements.

Multi-nuclear NMR is fundamental to the structural verification of the compound. The ¹H NMR spectrum displays characteristic signals for the aromatic protons of the fluorene (B118485) and 2-methylphenyl rings, as well as a distinct singlet for the methyl group. The ¹³C NMR spectrum reveals signals for all carbon atoms, including the quaternary carbons, which are often distinguished by their lower intensity. The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling (J-coupling) between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei, providing valuable structural information.

The ¹⁹F nucleus is particularly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool. biophysics.org Its chemical shift is highly diagnostic and can be influenced by conformational changes or intermolecular interactions. biophysics.org The expected chemical shifts are influenced by the steric hindrance between the fluorenyl and the 2-methylphenyl moieties, which may restrict rotation around the C9-C(aryl) bond. This restricted rotation could potentially be studied using variable temperature (VT) NMR, which can provide information on the energy barriers of conformational exchange processes.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound Predicted values are based on data from analogous fluorene derivatives.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | 7.0 - 8.0 | Complex multiplets for aromatic protons on the fluorene and methylphenyl rings. |

| ~2.0 - 2.5 | Singlet for the methyl (-CH₃) protons. | |

| ¹³C | 115 - 150 | Signals for aromatic carbons. |

| 90 - 100 (doublet) | Quaternary C9 carbon, split by the directly attached fluorine (¹JCF). | |

| ~20 | Methyl (-CH₃) carbon. | |

| ¹⁹F | -130 to -160 | A single resonance, its precise shift being highly sensitive to the molecular conformation. |

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C NMR spectra and for mapping out the molecule's structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It is used to identify adjacent protons within the fluorene and 2-methylphenyl aromatic systems, tracing the connectivity through the spin-spin coupling pathways. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons that are close in space but not necessarily connected through chemical bonds. princeton.edu Key NOE correlations would be expected between the methyl protons and the H1/H8 protons of the fluorene ring, which would help to confirm the specific rotational conformation (rotamer) of the 2-methylphenyl group relative to the fluorene plane.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. researchgate.net It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). youtube.com This is particularly crucial for assigning non-protonated quaternary carbons, such as the C9 atom and the points of attachment between the rings, by observing correlations from nearby protons. researchgate.net

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Type of Correlation | Expected Key Information |

| COSY | ¹H ↔ ¹H (2-3 bonds) | Reveals proton connectivity within the individual aromatic rings. |

| NOESY | ¹H ↔ ¹H (through space) | Confirms spatial proximity between methyl protons and fluorene H1/H8 protons, defining the molecular conformation. |

| HSQC | ¹H ↔ ¹³C (1 bond) | Assigns all protonated aromatic and methyl carbons. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Assigns quaternary carbons and confirms the overall connectivity between the fluorenyl and methylphenyl fragments. |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. It also reveals how molecules pack together in the crystal lattice, governed by various intermolecular forces.

The solid-state conformation of this compound is largely dictated by the steric repulsion between the ortho-methyl group and the fluorene backbone. This steric hindrance forces the 2-methylphenyl ring to adopt a significant torsional angle with respect to the fluorene moiety. In analogous structures, such as 9-(p-Methylphenyl)fluorene, the angle between the fluorenyl and aryl planes is approximately 78°. researchgate.net For the ortho-substituted title compound, a similarly large angle is expected. The key parameter is the C(aryl)-C(aryl)-C9-F torsional angle, which defines the orientation of the substituents at the central carbon. The fluorene unit itself is expected to be nearly planar, though minor twisting can occur due to packing effects in the crystal. mdpi.com

Table 3: Representative Crystallographic Parameters from Analogous 9-Arylfluorene Structures

| Parameter | Description | Typical Value/Observation |

| Crystal System | The symmetry system of the unit cell | Orthorhombic or Monoclinic |

| Space Group | The symmetry group of the crystal | e.g., P2₁/c, Iba2 |

| Fluorene-Aryl Torsion Angle | Dihedral angle between the plane of the fluorene and the plane of the phenyl ring | 70 - 90° |

| C9 Bond Angles | Angles around the central sp³ carbon | Approximately tetrahedral (~109.5°), with some distortion |

The packing of molecules in the crystal lattice is directed by non-covalent interactions. For this compound, several types of interactions are anticipated to play a role. Studies on the highly similar compound ap-9-(o-Methylphenyl)-9-fluorenol revealed a structure dominated by numerous intermolecular aryl-H···π(arene) interactions, where a hydrogen atom on one molecule interacts with the electron-rich face of an aromatic ring on a neighboring molecule. nih.gov This leads to the formation of extensive planar molecular arrays. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Conformational Fingerprinting

The FTIR and Raman spectra of this compound are expected to show a combination of bands corresponding to the fluorene backbone, the 2-methylphenyl group, and the C-F bond. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The vibrations of the methyl group (stretching and bending) will also be present. A key feature will be the C-F stretching vibration, which is expected to produce a strong absorption in the infrared spectrum, typically in the 1000-1200 cm⁻¹ range. The exact position and intensity of these bands can be sensitive to the molecule's conformation, making vibrational spectroscopy a useful tool for probing structural consistency between different samples or phases.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| C-F Stretch | 1000 - 1200 | FTIR (strong) |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FTIR |

Computational and Theoretical Studies on 9 Fluoro 9 2 Methylphenyl 9h Fluorene

Elucidation of Reaction Pathways and Transition States through Computational Modeling

General methodologies for these types of analyses are well-established in the field of computational chemistry. For instance, Frontier Molecular Orbital (FMO) analysis typically involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict a molecule's reactivity. Similarly, electrostatic potential mapping provides insights into the charge distribution and potential sites for electrophilic or nucleophilic attack. However, without specific studies on 9-Fluoro-9-(2-methylphenyl)-9H-fluorene, any presentation of data would be speculative and not based on scientific findings.

Further research or new computational studies would be required to generate the specific data requested for this particular compound.

Exploration of 9 Fluoro 9 2 Methylphenyl 9h Fluorene in Advanced Synthetic Methodologies and Material Design

Role as a Chiral Building Block in Asymmetric Synthetic Strategies

There is currently no scientific literature available that describes the use of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene as a chiral building block in asymmetric synthetic strategies. The core structure of fluorene (B118485) derivatives has been explored in the context of creating chiral molecules, but specific studies detailing the resolution of this compound into its separate enantiomers and their subsequent use as chiral auxiliaries or synthons in asymmetric reactions have not been reported. The potential for the stereogenic C9-position to induce chirality in new molecules remains an unexplored area of research.

Integration into Novel Macromolecular Architectures and Supramolecular Systems

Investigations into the incorporation of this compound into macromolecular structures such as polymers, dendrimers, or covalent organic frameworks are not present in the current body of scientific literature. While the fluorene moiety is a well-known component in materials for organic electronics due to its rigid and planar structure, the specific influence of the 9-fluoro and 9-(2-methylphenyl) substituents on the properties of such materials has not been documented for this compound. Similarly, there are no published reports on the utilization of this compound in the construction of supramolecular assemblies, where molecules are organized through non-covalent interactions.

Development of this compound Derivatives for Mechanistic Probing in Chemical Reactions

The development and application of derivatives of this compound for the purpose of probing chemical reaction mechanisms have not been reported in peer-reviewed literature. The presence of a fluorine atom could theoretically make it a useful tool for ¹⁹F NMR spectroscopic studies to monitor reaction pathways or to act as a reporter group. However, no such studies have been undertaken or published for this particular compound.

Investigation of its Potential as a Ligand or Component in Catalytic Systems

There is no available research on the investigation of this compound as a ligand or as a component in catalytic systems. The broader family of fluorene derivatives has been functionalized to create ligands for transition metal catalysis. researchgate.net However, for this compound specifically, there are no reports of its coordination to metal centers or its application in catalysis. The electronic and steric effects of the fluoro and 2-methylphenyl groups on the potential catalytic activity of any derived metal complexes remain unstudied.

Future Research Directions and Emerging Paradigms for 9 Fluoro 9 2 Methylphenyl 9h Fluorene

Unexplored Reactivity Patterns and Novel Synthetic Transformations

The reactivity of the fluorene (B118485) scaffold, particularly at the C9 position, is a subject of ongoing investigation. researchgate.net For 9-Fluoro-9-(2-methylphenyl)-9H-fluorene, several avenues of unexplored reactivity warrant investigation. A primary area of interest lies in the controlled activation of the C-F bond. Given the inherent strength of this bond, developing novel catalytic systems for its selective cleavage and functionalization would open doors to a plethora of new fluorene derivatives.

Furthermore, the generation and subsequent reactions of the corresponding 9-(2-methylphenyl)-9H-fluoren-9-yl cation are of significant interest. nih.gov The study of such carbocations, transiently formed through fluoride (B91410) abstraction, could reveal unique rearrangement pathways and nucleophilic trapping reactions, influenced by the ortho-methyl group on the phenyl ring. nih.gov Research into the synthesis of 9-aryl-9-fluorenyl cations has demonstrated their potential as reactive intermediates. researchgate.net

Future synthetic transformations could also focus on leveraging the steric hindrance imposed by the 2-methylphenyl group to direct reactions at other positions of the fluorene core. This could enable the regioselective synthesis of polysubstituted fluorenes with well-defined three-dimensional structures. Isocyanide-based multicomponent reactions have shown promise in creating diverse and complex fluorene derivatives and could be a fruitful area of exploration. rug.nl

A summary of potential synthetic transformations is presented in the table below:

| Transformation Type | Potential Reagents/Conditions | Expected Outcome | Significance |

| C-F Bond Activation | Transition metal catalysts (e.g., Ni, Pd), photoredox catalysis | C-C, C-N, C-O bond formation at C9 | Access to novel functionalized fluorenes |

| Carbocation Generation | Lewis acids (e.g., SbF5, BF3·OEt2) | Formation of 9-(2-methylphenyl)-9H-fluoren-9-yl cation | Study of rearrangement and nucleophilic substitution reactions |

| Remote C-H Functionalization | Directed metalation, transition metal-catalyzed C-H activation | Introduction of functional groups at specific positions on the fluorene backbone | Synthesis of complex, polysubstituted fluorene architectures |

| Multicomponent Reactions | Isocyanides, aldehydes, amines, carboxylic acids | Rapid assembly of complex, spirocyclic fluorene derivatives | High-efficiency synthesis of diverse molecular scaffolds |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

The dynamic behavior of this compound, particularly the rotational dynamics of the 2-methylphenyl group and the conformational flexibility of the fluorene system, can be elucidated using advanced spectroscopic techniques. Ultrafast spectroscopy, operating on the femtosecond timescale, could provide unprecedented insights into the electronic and molecular dynamics following photoexcitation. spectroscopyonline.com This would be particularly valuable for understanding the photophysical properties that are critical for applications in organic electronics.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹⁹F NMR, offers a powerful tool for probing the local environment of the fluorine atom. mdpi.com Changes in the ¹⁹F chemical shift can be used to monitor conformational changes, binding events, and reaction kinetics in real-time. mdpi.com The high sensitivity and lack of background signals in biological systems make ¹⁹F NMR an attractive method for in-situ studies. mdpi.com

Cryogenic infrared spectroscopy could be employed to study the vibrational modes of the molecule in its ground and excited states with high resolution, providing detailed structural information. nih.gov This technique, combined with computational modeling, can help to assign specific vibrational frequencies to different conformational isomers and to understand the impact of the substituents on the fluorene framework. nih.gov

| Spectroscopic Technique | Information Gained | Potential Application |

| Ultrafast Spectroscopy | Electronic and molecular dynamics on the femtosecond timescale | Understanding photoinduced processes for optoelectronic applications |

| ¹⁹F NMR Spectroscopy | Local electronic environment, conformational changes, reaction kinetics | Probing molecular interactions and dynamics in complex environments |

| Cryogenic Infrared Spectroscopy | High-resolution vibrational modes, structural information | Characterization of conformational isomers and substituent effects |

| Circular Dichroism Spectroscopy | Chiral properties of derivatives | Development of chiroptical materials and sensors |

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling in Organic Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of organic synthesis. nih.gov These computational tools can be leveraged to predict the reactivity and properties of this compound and to guide the discovery of novel synthetic routes.

Predictive models can be trained on existing chemical reaction data to forecast the outcomes of unexplored reactions involving this compound. nih.govresearchgate.net By representing the molecule as a graph and using neural networks, it is possible to predict the most likely sites of reaction and the structure of the resulting products. stanford.edu This approach can significantly accelerate the discovery of new synthetic transformations and reduce the need for extensive experimental screening.

Furthermore, ML models can be developed to predict the physicochemical and photophysical properties of derivatives of this compound. researchgate.net By correlating molecular structure with properties such as solubility, thermal stability, and fluorescence quantum yield, these models can guide the design of new materials with tailored functionalities for applications in organic electronics and beyond. The use of AI can also aid in the interpretation of complex spectroscopic data, helping to identify subtle patterns and correlations that may not be apparent to human researchers. spectroscopyonline.com

| AI/ML Application | Methodology | Potential Impact |

| Reaction Outcome Prediction | Neural networks, graph-based models, training on reaction databases | Accelerated discovery of novel synthetic transformations |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models, deep learning | Rational design of materials with tailored optoelectronic properties |

| Spectroscopic Data Analysis | Pattern recognition algorithms, automated spectral interpretation | Enhanced efficiency and accuracy of structural and dynamic studies |

| Retrosynthesis Planning | AI-driven retrosynthetic analysis | Design of efficient and novel synthetic routes to complex derivatives |

Potential in Interdisciplinary Research Domains and Frontier Chemistry Applications

The unique combination of a fluorene core, a fluorine atom, and a sterically hindered aryl group makes this compound a promising candidate for a variety of interdisciplinary research domains and frontier chemistry applications.

In materials science, the fluorene unit is a well-established building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The introduction of the fluorine atom can modulate the electronic properties and improve the stability of these materials. The 2-methylphenyl group can influence the solid-state packing and morphology of thin films, which are critical for device performance. Future research could focus on the synthesis of polymers and dendrimers incorporating this moiety for high-performance organic electronic devices. researchgate.net

In medicinal chemistry, fluorene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net The lipophilicity and metabolic stability of drug candidates can be enhanced by the introduction of fluorine. The specific stereoelectronic profile of this compound could lead to novel biological activities, and its derivatives could be explored as probes for biological systems.

In the realm of supramolecular chemistry, the fluorene scaffold can participate in π-π stacking interactions, leading to the formation of self-assembled structures. researchgate.net The fluorine atom can engage in non-covalent interactions, such as halogen bonding, which can be used to control the assembly of molecules in the solid state and in solution. This could lead to the development of new functional materials, such as sensors and molecular switches.

| Research Domain | Potential Application | Key Features Leveraged |

| Materials Science | Organic electronics (OLEDs, OPVs, OFETs) | Fluorene core, electronic effects of fluorine, steric influence on packing |

| Medicinal Chemistry | Drug discovery, biological probes | Lipophilicity and metabolic stability from fluorine, unique 3D structure |

| Supramolecular Chemistry | Self-assembled materials, sensors, molecular switches | π-π stacking of fluorene, halogen bonding involving fluorine |

| Catalysis | Ligand design for asymmetric catalysis | Chiral fluorene backbone, steric and electronic tuning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.